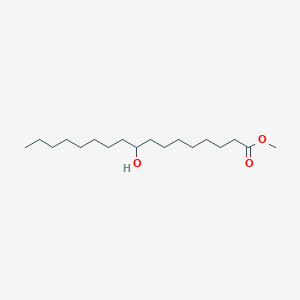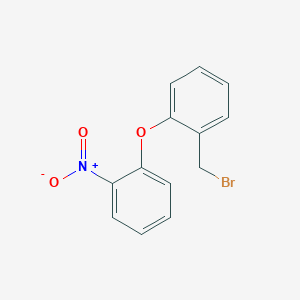
6,6-Dimethyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one: is an organic compound belonging to the class of phenanthridinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Cyclization Reactions: Starting from a suitable precursor, cyclization reactions can form the phenanthridinone core.
Methylation: Introduction of methyl groups at the 6,6-positions can be achieved using methylating agents such as methyl iodide in the presence of a base.
Reduction and Oxidation: Specific reduction and oxidation steps might be required to achieve the desired tetrahydro configuration and functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
6,6-Dimethyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one: can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction to less oxidized forms using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized phenanthridinone derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
6,6-Dimethyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its biological activity.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism by which 6,6-Dimethyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity in biological systems.
Pathways Involved: Affecting signaling pathways and metabolic processes.
類似化合物との比較
6,6-Dimethyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one: can be compared with other phenanthridinone derivatives:
Phenanthridin-6(5H)-one: Lacks the dimethyl groups and has different biological activity.
2,3,5,6-Tetrahydrophenanthridin-4(1H)-one: Similar structure but without the dimethyl groups.
6-Methyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one: Contains only one methyl group, leading to different chemical properties.
These comparisons highlight the uniqueness of This compound
特性
CAS番号 |
89768-69-4 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC名 |
6,6-dimethyl-1,2,3,5-tetrahydrophenanthridin-4-one |
InChI |
InChI=1S/C15H17NO/c1-15(2)12-8-4-3-6-10(12)11-7-5-9-13(17)14(11)16-15/h3-4,6,8,16H,5,7,9H2,1-2H3 |
InChIキー |
XMKUVTJZOLUYMT-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3=C(N1)C(=O)CCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)
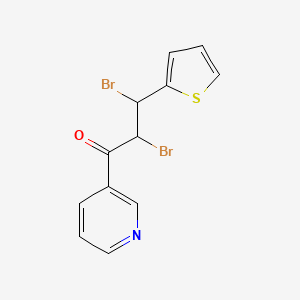
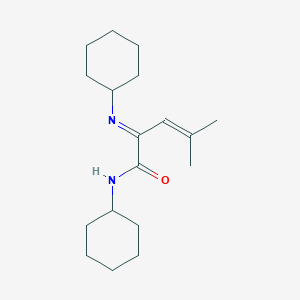
![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)
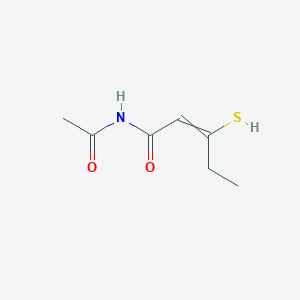
![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)

![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
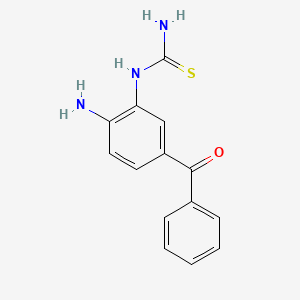
![Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14381778.png)
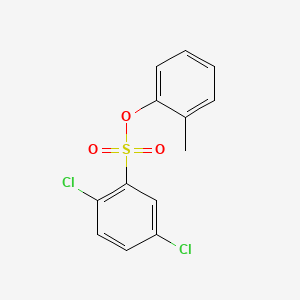
![3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile](/img/structure/B14381798.png)
